3-(Cyclohexylmethoxy)-4-iodobenzoic acid
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Overview
Description
3-(Cyclohexylmethoxy)-4-iodobenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclohexylmethoxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-iodobenzoic acid.
Etherification: The 4-iodobenzoic acid undergoes etherification with cyclohexylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This includes the use of industrial reactors for the etherification process and large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Coupling: Products are typically biaryl compounds.
Scientific Research Applications
3-(Cyclohexylmethoxy)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodobenzoic acid depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Lacks the cyclohexylmethoxy group, making it less hydrophobic.
3-(Cyclohexylmethoxy)benzoic Acid: Lacks the iodine atom, affecting its reactivity in substitution reactions.
4-Methoxybenzoic Acid: Lacks both the iodine atom and the cyclohexyl group, significantly altering its chemical properties.
Uniqueness
3-(Cyclohexylmethoxy)-4-iodobenzoic acid is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-(cyclohexylmethoxy)-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNNIZUIWNYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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